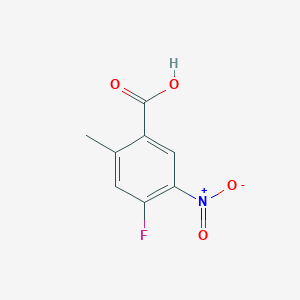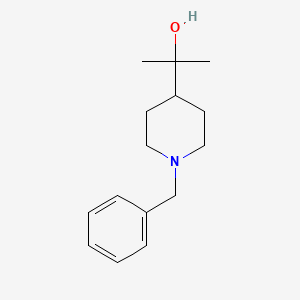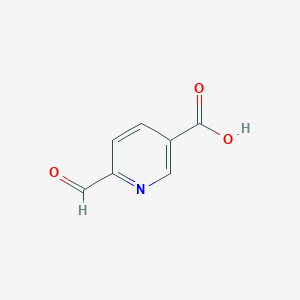
7-Bromo-2,3-dihydro-1h-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3-dihydro-1H-inden-4-ol is a brominated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position on the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-inden-4-ol. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 7-Bromo-2,3-dihydro-1H-inden-4-one.
Reduction: 2,3-Dihydro-1H-inden-4-ol.
Substitution: 7-Amino-2,3-dihydro-1H-inden-4-ol or 7-Mercapto-2,3-dihydro-1H-inden-4-ol.
Applications De Recherche Scientifique
7-Bromo-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be used for further functionalization.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 7-Bromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-inden-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Amino-2,3-dihydro-1H-inden-4-ol: Contains an amino group instead of a bromine atom, which can participate in different types of chemical reactions.
7-Mercapto-2,3-dihydro-1H-inden-4-ol: Contains a thiol group, which has different reactivity compared to the bromine atom.
Uniqueness: 7-Bromo-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
7-bromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 |
Clé InChI |
ULQUUPKPWNNTAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)




